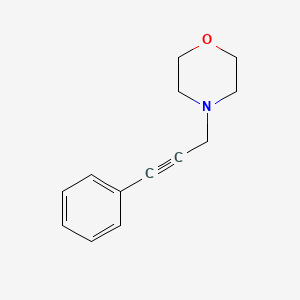

4-(3-Phenylprop-2-ynyl)morpholine

Description

Historical Context of Morpholine-Containing Compounds in Medicinal Chemistry

The significance of the morpholine (B109124) nucleus is underscored by its presence in numerous marketed drugs. sci-hub.se These compounds span a range of therapeutic areas, highlighting the broad applicability of this heterocyclic system in drug design. researchgate.netsci-hub.se The successful integration of the morpholine ring into these clinical agents has cemented its status as a valuable building block in the development of new therapeutics. sci-hub.se

Table 1: Examples of Marketed Drugs Containing a Morpholine Moiety

| Drug | Therapeutic Use | Contribution of Morpholine Moiety |

|---|---|---|

| Gefitinib | Anticancer | Prolongs the mean terminal plasma half-life. sci-hub.se |

| Aprepitant | Antiemetic | Contributes to increased potency. sci-hub.se |

| Rivaroxaban | Anticoagulant | The keto-morpholine group contributes to inhibitory activity and allows for sufficient oral absorption. sci-hub.se |

| Timolol | Antihypertensive | Part of the core structure for its beta-blocking activity. sci-hub.se |

Significance of the Propargylamine (B41283) Scaffold in Drug Discovery Programs

The propargylamine moiety, characterized by an amino group attached to a propargyl group (a C≡C triple bond), is another cornerstone of medicinal chemistry, particularly in the design of enzyme inhibitors and neurological drugs. wisdomlib.orgresearchgate.netnih.gov This functional group's unique electronic properties and reactivity have made it a focal point in the development of targeted therapies. researchgate.netnih.gov

Propargylamines are key components in several well-known drugs, most notably inhibitors of monoamine oxidase (MAO), such as selegiline (B1681611) and rasagiline, which are used in the management of Parkinson's disease. researchgate.netfigshare.com The triple bond in the propargylamine structure is crucial for the mechanism-based irreversible inhibition of the flavin-dependent MAO enzyme. figshare.com

The synthetic accessibility of propargylamines, often through multicomponent reactions like the A³ coupling (aldehyde-alkyne-amine), further enhances their appeal in drug discovery. researchgate.netresearchgate.net This efficient synthetic strategy allows for the rapid generation of diverse libraries of propargylamine derivatives for biological screening. researchgate.netresearchgate.net The versatility of the propargylamine scaffold has led to its exploration in a variety of therapeutic areas beyond neurodegenerative diseases, including oncology and infectious diseases. wisdomlib.org

Table 2: Applications of the Propargylamine Scaffold in Drug Discovery

| Application Area | Examples of Target/Activity |

|---|---|

| Neurodegenerative Diseases | Inhibition of monoamine oxidase (MAO-A and MAO-B). researchgate.netfigshare.com |

| Oncology | Development of anticancer agents. wisdomlib.org |

| Synthetic Chemistry | Precursors for the synthesis of nitrogen-containing heterocycles. researchgate.netresearchgate.net |

| Chemical Biology | Use in bioorthogonal "click" chemistry reactions. figshare.com |

Overview of Research Directions for 4-(3-Phenylprop-2-ynyl)morpholine and Analogues

The chemical structure of this compound suggests several promising avenues for research. The convergence of the morpholine and propargylamine scaffolds in a single molecule creates the potential for novel biological activities and multitargeting capabilities.

Research into this compound and its analogues is likely to focus on several key areas:

Synthesis and Library Development: The synthesis of this compound can be readily achieved through the A³ coupling reaction, combining benzaldehyde, morpholine, and a suitable alkyne source. researchgate.netresearchgate.net This synthetic route also allows for the creation of a diverse library of analogues by varying the substituents on the phenyl ring and exploring different amine components.

Neuroprotective and MAO Inhibition Studies: Given the well-documented role of the propargylamine scaffold in MAO inhibition, a primary research direction would be to evaluate the potential of this compound as an inhibitor of MAO-A and MAO-B. researchgate.netfigshare.com The presence of the morpholine ring could modulate the selectivity and pharmacokinetic properties of the compound compared to existing propargylamine-based drugs. nih.gov

Anticancer Activity: Both morpholine-containing compounds and propargylamine derivatives have independently shown promise as anticancer agents. sci-hub.sewisdomlib.org Therefore, investigating the cytotoxic effects of this compound against various cancer cell lines would be a logical step. The compound could be explored for its ability to inhibit key enzymes involved in cancer progression.

Multitarget Ligand Design: The hybrid nature of this compound makes it an interesting candidate for the design of multitarget ligands. For instance, it could be investigated for dual inhibition of targets relevant to complex diseases like Alzheimer's, where both MAO and other enzymes play a role. researchgate.net

Properties

IUPAC Name |

4-(3-phenylprop-2-ynyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRDQBVNOSFELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354560 | |

| Record name | 4-(3-phenylprop-2-ynyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017-73-8 | |

| Record name | 4-(3-phenylprop-2-ynyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Phenylprop 2 Ynyl Morpholine and Its Derivatives

Catalytic Approaches to N-Propargylmorpholine Synthesis

Catalytic methods, particularly those employing transition metals, are paramount in the synthesis of N-propargylmorpholines. These methods often involve multicomponent reactions, which are highly valued for their atom economy and ability to generate molecular complexity in a single step. wikipedia.orgphytojournal.com

Copper-Catalyzed Three-Component Coupling Reactions (A3-Coupling)

The copper-catalyzed three-component coupling of an aldehyde, an alkyne, and an amine, commonly known as the A3-coupling reaction, stands as a cornerstone for the synthesis of propargylamines, including 4-(3-phenylprop-2-ynyl)morpholine. wikipedia.orgresearchgate.net This reaction involves the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a copper acetylide species generated from the terminal alkyne and the copper catalyst. wikipedia.org

Various copper sources, such as copper(I) halides (CuCl, CuBr), copper(I) oxide, and copper nanoparticles, have been effectively utilized. organic-chemistry.orggoogle.comnih.gov The use of ligands can enhance the catalytic activity and, in some cases, induce enantioselectivity. For instance, the combination of CuBr with (R)-quinap as a chiral ligand has been shown to produce chiral propargylamines with high enantiomeric excess. organic-chemistry.orgorganic-chemistry.org

The reaction conditions for copper-catalyzed A3-coupling can be optimized for various substrates. For example, a study demonstrated the synthesis of propargylamines using a silica-immobilized N-heterocyclic carbene-Cu(I) complex at room temperature under solvent-free conditions. rsc.org Another approach utilized a Cu-Ni bimetallic catalyst at 90 °C under solvent-free conditions for the reaction of aldehydes, secondary amines, and phenylacetylene (B144264). rsc.org

| Catalyst | Amine | Aldehyde | Alkyne | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuBr/(R)-quinap | Secondary Amine | Aromatic/Aliphatic Aldehyde | Various Alkynes | Toluene (B28343) | Room Temp | High | organic-chemistry.org |

| SiO2–NHC–CuI | Aliphatic/Aromatic Amine | Aliphatic/Aromatic Aldehyde | Various Alkynes | Solvent-free | Room Temp | High | rsc.org |

| Cu-Ni Bimetallic | Secondary Amine | Aldehyde | Phenylacetylene | Solvent-free | 90 | High | rsc.org |

| CuNPs/TiO2 | Amine | Aldehyde | Alkyne | Solvent-free | 70 | Moderate to Excellent | rsc.org |

Gold-Catalyzed Methodologies for Propargylamine (B41283) Formation

Gold catalysts, both in homogeneous and heterogeneous forms, have emerged as powerful tools for the synthesis of propargylamines. researchgate.netnih.gov Gold's unique electronic properties allow it to effectively activate the C-H bond of terminal alkynes, facilitating their addition to imines. mdpi.com Gold(III) catalysts immobilized on supports like ceria (CeO2) and zirconia (ZrO2) have demonstrated high efficiency in A3-coupling reactions. researchgate.net

A significant advantage of some gold-catalyzed systems is their ability to function under mild conditions and in environmentally benign solvents like water. researchgate.netrsc.org For instance, a bimetallic Ag-Au nanoprism catalyst has been shown to be highly efficient for A3-coupling in water at 60°C, even with ultralow gold loadings. rsc.org Triazole-gold (TAAu) catalysts have also been developed for A3-coupling reactions, offering an alternative to previously reported copper/gold bimetallic systems. nih.gov Microwave-assisted continuous-flow organic synthesis (MACOS) using thin films of gold as catalysts has also proven to be an effective method for producing propargylamines. nih.gov

Zinc-Based Catalytic Systems in Alkynylation Reactions

Zinc-based catalysts offer a cost-effective and less toxic alternative to precious metal catalysts for propargylamine synthesis. acs.orgacs.org Zinc salts, such as zinc triflate (Zn(OTf)2) and zinc acetate (B1210297) (Zn(OAc)2), have been successfully employed in A3-coupling and related alkynylation reactions. acs.orgnih.gov

In one study, Zn(OTf)2 was used to mediate the solvent-free synthesis of propargylamines from aldehydes, amines, and phenylacetylene at 100 °C. nih.gov Another report highlighted the use of zinc acetate as a mild Lewis acid catalyst for the KA2 coupling (ketone, amine, alkyne) under neat conditions, leading to propargylamines with tetrasubstituted carbon centers. acs.org Zinc iodide (ZnI2) has also been shown to catalyze the α-alkynylation of N-propargylic cyclic amines. nih.gov Furthermore, zinc-catalyzed cyclization of alkynyl derivatives has been explored, showcasing the versatility of zinc in alkyne transformations. acs.orgnih.gov

| Catalyst | Substrates | Reaction Type | Conditions | Yield | Reference |

| Zn(OTf)2 | Aldehydes, Amines, Phenylacetylene | A3 Coupling | Neat, 100 °C | Excellent | nih.gov |

| Zn(OAc)2 | Cyclohexanone, Piperidine (B6355638), Phenylacetylene | KA2 Coupling | Toluene | 75% | acs.org |

| ZnI2 | N-propargylic tetrahydroisoquinoline, Phenylacetylene | α-alkynylation | Dioxane | 78% | nih.gov |

| ZnO Nanoparticles | Benzaldehyde, Piperidine, Phenylacetylene | A3 Coupling | Neat | Good | nih.gov |

Application of Other Transition Metal Catalysts

Besides copper, gold, and zinc, a range of other transition metals have been investigated for their catalytic activity in the synthesis of propargylamines. These include silver, iron, nickel, ruthenium, and manganese. phytojournal.commdpi.com

Silver catalysts, such as silver iodide (AgI) and silver-exchanged zeolites, have been used for A3-coupling reactions, often in aqueous media. kcl.ac.uk Iron catalysts, like FeCl3, have also shown activity in A3-coupling. acs.org Nickel-exchanged zeolites and manganese(II) chloride have been employed for the solvent-free synthesis of propargylamines. rsc.org A trimetallic Ni-Cu-Fe nanocatalyst has also been developed for A3 coupling. researchgate.net Zirconium-catalyzed enantioselective addition of alkynylzinc reagents to imines provides another route to chiral propargylamines. nih.gov

Development of Sustainable and Green Chemistry Synthetic Protocols

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for the synthesis of this compound and other propargylamines. rsc.orgajgreenchem.comnih.gov This focus on "green chemistry" aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.org

Key strategies in green propargylamine synthesis include the use of water as a solvent, solvent-free reaction conditions, and the development of recyclable catalysts. rsc.orgnih.govajgreenchem.com For example, a copper(II) picolinate (B1231196) complex has been used as a catalyst for the A3-coupling reaction in water, offering a greener alternative to traditional organic solvents. ajgreenchem.com Solvent-free approaches, often facilitated by heating or microwave irradiation, eliminate the need for solvents altogether, reducing waste and simplifying product purification. rsc.org The use of heterogeneous catalysts, such as metal nanoparticles supported on materials like titanium dioxide or alumina, allows for easy separation and reuse of the catalyst, which is both economically and environmentally advantageous. rsc.orgnih.gov Metal-free multicomponent reactions are also being explored as a sustainable alternative. rsc.orgnih.gov

Optimization of Reaction Conditions: Temperature, Solvent, and Additives

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that are often fine-tuned include temperature, solvent, and the use of additives.

Temperature: The reaction temperature can significantly influence the rate and outcome of the synthesis. While some catalytic systems operate efficiently at room temperature, others require elevated temperatures to achieve good yields. organic-chemistry.orgrsc.org For instance, many solvent-free A3-coupling reactions are conducted at temperatures ranging from 70 °C to 100 °C. rsc.orgnih.gov

Solvent: The choice of solvent can impact the solubility of reactants and catalysts, as well as the reaction mechanism. While traditional organic solvents like toluene and dichloromethane (B109758) are commonly used, there is a growing trend towards using greener solvents like water or conducting reactions under solvent-free conditions. rsc.orgacs.orgnih.govajgreenchem.com

Additives: Additives can play various roles in the reaction, such as acting as a co-catalyst or a base. In some A3-coupling reactions, a base is required to facilitate the deprotonation of the terminal alkyne. google.com The choice of the base and its stoichiometry can be critical for the reaction's success.

A systematic study of these parameters allows for the development of highly efficient and optimized protocols for the synthesis of this compound and its derivatives. researchgate.netresearchgate.net

Microwave-Assisted Synthesis and its Efficacy for this compound

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and alignment with the principles of green chemistry. nih.gov While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the efficacy of this method is well-documented for the A³ coupling reactions that produce closely related propargylamines and other morpholine-containing structures. nih.govmdpi.com

For example, a recyclable graphene oxide-copper(II) chloride catalyst has been successfully used for A³ coupling reactions under microwave irradiation. nih.gov This approach not only accelerates the reaction but also facilitates catalyst recovery and reuse. The application of microwave heating to the synthesis of morpholine-based chalcones has also been reported, demonstrating for the first time for those specific compounds that microwave irradiation is a reliable and efficient activation technique. mdpi.com A comparative study of conventional versus microwave methods for synthesizing N-arylheterocyclic substituted-4-aminoquinazolines showed a reduction in reaction time from 12 hours to just 20 minutes with the use of microwaves. nih.gov These examples strongly suggest that the synthesis of this compound would be significantly enhanced by microwave irradiation.

The table below illustrates the typical improvements in yield and reaction time when switching from conventional heating to microwave-assisted synthesis for related morpholine (B109124) derivatives.

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

| Morpholine-containing Chalcones | Conventional | 4-6 hours | 60-85% | mdpi.com |

| Morpholine-containing Chalcones | Microwave | 1-5 minutes | 75-95% | mdpi.com |

| N-arylheterocyclic aminoquinazolines | Conventional | 12 hours | Not specified | nih.gov |

| N-arylheterocyclic aminoquinazolines | Microwave | 20 minutes | Not specified | nih.gov |

| Tetrahydropyrimido[4,5-b]quinolin-ones | Conventional | 2-3 hours | 82-93% | nih.gov |

| Tetrahydropyrimido[4,5-b]quinolin-ones | Microwave | 4-6 minutes | 88-97% | nih.gov |

Functionalization and Structural Diversification Strategies for the this compound Core

The this compound scaffold possesses several sites amenable to chemical modification, making it a versatile building block for creating a library of derivatives. nih.gov The primary strategies for its functionalization target the phenyl ring, the alkynyl group, and the α-carbon atom adjacent to the morpholine nitrogen.

Alkynyl Group Transformation: The terminal alkyne is a highly versatile functional group. It is a key substrate for copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), allowing for the straightforward linkage of the morpholine core to other molecules containing an azide (B81097) group. Furthermore, the alkyne can participate in various cyclization and annulation reactions to form diverse heterocyclic compounds such as pyrroles, pyrazoles, and pyridines. nih.gov

α-C−H Functionalization: Direct functionalization of the C−H bond at the carbon atom between the morpholine nitrogen and the alkyne (the α-carbon) represents a more advanced strategy for diversification. While these C-H bonds are typically considered inert due to low acidity, specialized catalytic systems can activate them for subsequent reactions. researchgate.net For example, chiral pyridoxal (B1214274) catalysts can form imines with propargylamines, dramatically increasing the acidity of the α-C-H bond and enabling asymmetric addition reactions. researchgate.net

The following table presents examples of derivatives synthesized from a related morpholino-propanone core, illustrating the types of functional groups that can be introduced onto the phenyl ring.

| Parent Compound | Modification/Substituent | Resulting Derivative | Reference |

| 3-morpholino-1-phenylpropan-1-one | 2-Trifluoromethyl | 1-(2-(Trifluoromethyl)phenyl)-3-morpholinopropan-1-one | nih.gov |

| 3-morpholino-1-phenylpropan-1-one | 4-Chloro | 1-(4-Chlorophenyl)-3-morpholinopropan-1-one | nih.gov |

| 3-morpholino-1-phenylpropan-1-one | 4-Methoxy | 1-(4-Methoxyphenyl)-3-morpholinopropan-1-one | nih.gov |

| 3-morpholino-1-phenylpropan-1-one | 3,4-Dichloro | 1-(3,4-Dichlorophenyl)-3-morpholinopropan-1-one | nih.gov |

Medicinal Chemistry and Structural Significance of the 4 3 Phenylprop 2 Ynyl Morpholine Scaffold

Conformational Analysis of the Morpholine (B109124) Ring and its Influence on Molecular Recognition

The orientation of the phenylpropynyl group, attached to the nitrogen atom, is dictated by the conformational state of the morpholine ring. This orientation is critical for establishing key interactions, such as hydrophobic or pi-stacking interactions with aromatic residues in the binding site. The interplay between the morpholine ring's conformation and the spatial disposition of the phenylpropynyl moiety is a crucial factor in molecular recognition and binding affinity.

Importance of the Phenylpropynyl Moiety in Ligand-Target Interactions

The phenylpropynyl moiety is a versatile functional group in medicinal chemistry, known to participate in various non-covalent interactions with biological targets. The terminal phenyl group can engage in hydrophobic and aromatic (pi-pi stacking) interactions with corresponding residues in a protein's binding site. The rigid, linear alkyne linker provides a defined spatial separation between the morpholine ring and the phenyl group, which can be crucial for optimal positioning within a binding pocket.

Furthermore, the propargylamine (B41283) scaffold (a propargyl group attached to a nitrogen atom) is a known "privileged scaffold" in the design of inhibitors for several enzymes, including monoamine oxidase (MAO). The triple bond of the alkyne can play a role in directing the molecule within the active site and can also be involved in covalent bond formation with the enzyme's flavin cofactor in the case of irreversible inhibitors. The presence of the phenylpropynyl moiety in the 4-(3-phenylprop-2-ynyl)morpholine scaffold suggests its potential as a modulator of targets such as MAOs or sigma receptors, where this moiety is a recognized pharmacophoric element.

Rational Design Principles for Novel this compound Analogues

The rational design of novel analogues of this compound is guided by structure-activity relationship (SAR) studies of related compounds and a deep understanding of the target's binding site. Key principles for designing new analogues include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can modulate the electronic and steric properties of the molecule. This can enhance binding affinity by optimizing interactions with specific sub-pockets of the target protein. For instance, electron-withdrawing or -donating groups can influence the pi-stacking interactions.

Modification of the Morpholine Ring: Altering the morpholine ring, for example, by introducing substituents on the carbon atoms, can influence its conformation and solubility. Such modifications can also provide additional points of interaction with the target.

Varying the Linker: While the propynyl (B12738560) linker is a key feature, its length and rigidity can be modified to explore different spatial arrangements between the morpholine and phenyl moieties. Replacing the alkyne with other functional groups could also lead to novel activities.

A study on morpholine-based chalcones as monoamine oxidase-B inhibitors highlighted that specific substitutions on the phenyl ring significantly impacted their inhibitory potency. This underscores the importance of the phenyl moiety in the design of new morpholine-containing compounds.

| Compound ID | Target | Activity (IC50) |

| MO1 | MAO-B | 0.030 µM |

| MO7 | MAO-B | 0.25 µM |

| MO5 | AChE | 6.1 µM |

This table presents inhibitory activities of morpholine-based chalcones against MAO-B and AChE, demonstrating the potential of the morpholine scaffold in designing enzyme inhibitors. The specific substitutions on the chalcone (B49325) scaffold, which includes a phenyl ring, were key to the observed activity.

Role of Morpholine as a Privileged Structure in Contemporary Drug Design

The morpholine ring is widely recognized as a "privileged structure" in medicinal chemistry. nih.govontosight.ai This designation is due to its frequent appearance in a wide range of biologically active compounds and its ability to confer favorable physicochemical and pharmacokinetic properties. nih.govontosight.ai

Key advantages of incorporating a morpholine ring include:

Improved Solubility: The presence of the oxygen atom in the morpholine ring can increase the polarity of a molecule, often leading to improved aqueous solubility, which is a critical factor for drug absorption and distribution.

Metabolic Stability: The morpholine ring is generally metabolically stable, which can contribute to a longer duration of action of a drug.

Favorable pKa: The nitrogen atom in the morpholine ring has a pKa that often results in the molecule being partially protonated at physiological pH. This can be advantageous for interacting with biological targets and for maintaining a balance between solubility and membrane permeability.

Versatile Synthetic Handle: The morpholine ring can be readily introduced into molecules through various synthetic routes, making it an attractive building block for medicinal chemists. nih.gov

The utility of the morpholine scaffold is evident in the number of approved drugs that contain this moiety, spanning a wide range of therapeutic areas including oncology, infectious diseases, and central nervous system disorders. nih.gov Its ability to serve as a versatile scaffold for creating diverse chemical libraries makes it a valuable tool in the search for new drug candidates. nih.gov

Biological Activity Research of 4 3 Phenylprop 2 Ynyl Morpholine and Its Analogues

In Vitro Anticancer and Antiproliferative Activity Studies

While direct studies on the anticancer activity of 4-(3-phenylprop-2-ynyl)morpholine are not extensively available in the public domain, research on analogous structures containing the morpholine (B109124) moiety provides significant insights into their potential antiproliferative effects.

Evaluation in Diverse Cancer Cell Lines (e.g., MDA-MB-231, HeLa, C6)

The cytotoxic effects of various morpholine derivatives have been evaluated against a range of human cancer cell lines. For instance, a series of morpholine-substituted quinazoline (B50416) derivatives demonstrated notable cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines. nih.gov Specifically, compounds AK-3 and AK-10 within this series were identified as particularly potent, with IC₅₀ values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM for AK-10 against A549, MCF-7, and SHSY-5Y cells, respectively. nih.gov Importantly, these compounds showed selectivity, being non-toxic to the normal HEK293 cell line. nih.gov

Further studies on other morpholine-containing compounds have also shown promising results. For example, certain 2-morpholino-4-anilinoquinoline derivatives exhibited significant anticancer potential against the HepG2 (liver cancer) cell line, with some compounds showing IC₅₀ values as low as 8.50 μM. nih.gov Additionally, research on other heterocyclic systems incorporating a morpholine ring has highlighted their potential. For example, some 2-phenylacrylonitrile (B1297842) derivatives have shown strong inhibitory activity against HCT116 (colon cancer) and BEL-7402 (liver cancer) cells, with IC50 values in the nanomolar range. nih.gov

While these studies are on analogues, they underscore the potential of the morpholine scaffold in designing new anticancer agents. The specific contribution of the 3-phenylprop-2-ynyl substituent on the morpholine nitrogen to anticancer activity warrants direct investigation.

Investigations into Cellular Mechanisms Underlying Antiproliferative Effects

The mechanisms by which morpholine derivatives exert their antiproliferative effects are multifaceted. Studies on active morpholine-substituted quinazolines, such as compounds AK-3 and AK-10, have revealed that they can inhibit cell proliferation by inducing cell cycle arrest in the G1 phase. nih.gov Furthermore, these compounds were found to trigger apoptosis, a form of programmed cell death, which is a desirable characteristic for anticancer agents. nih.gov

In the case of certain 2-morpholino-4-anilinoquinoline derivatives, their anticancer activity against HepG2 cells was also linked to the induction of cell cycle arrest at the G0/G1 phase. nih.gov Some of these compounds were also effective in inhibiting cell migration and adhesion, which are crucial processes in cancer metastasis. nih.gov The ability of a compound to interfere with tubulin polymerization is another established anticancer mechanism. While not directly studied for this compound, other morpholine-containing compounds have been investigated as potential tubulin inhibitors. nih.gov

Comparative Analysis of Efficacy Against Standard Therapeutic Agents

In several studies, the efficacy of novel morpholine derivatives has been compared to that of standard chemotherapeutic drugs. For example, the cytotoxic activity of some morpholine-substituted quinazolines was found to be comparable or even better than that of colchicine, a known anticancer agent. nih.gov Similarly, certain 2-phenylacrylonitrile derivatives exhibited better selective antiproliferative activities and specificities than the widely used anticancer drug, paclitaxel (B517696) (Taxol). nih.gov Such comparisons are crucial for contextualizing the potential of new compounds in the landscape of existing cancer therapies. The newer generation of targeted anticancer agents often presents a different toxicity profile compared to traditional cytotoxic chemotherapy. nih.gov

In Vitro Antimicrobial and Antifungal Activity Investigations

The morpholine scaffold is also a key component in several antimicrobial and antifungal agents.

Assessment Against Gram-Positive and Gram-Negative Bacterial Pathogens

A number of studies have demonstrated the antibacterial potential of morpholine derivatives. For instance, newly synthesized morpholine derivatives have shown pronounced antimicrobial activity against pathogenic bacteria such as Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. asianpubs.org In another study, a series of morpholine-containing 5-arylideneimidazolones were explored as potential antibiotic adjuvants, capable of enhancing the activity of existing antibiotics against multidrug-resistant bacteria. mdpi.com These compounds showed an ability to block different mechanisms of bacterial resistance in both Gram-positive and Gram-negative bacteria. mdpi.com

Furthermore, ruthenium-based antibacterial agents modified with a morpholine moiety have demonstrated strong potency against Staphylococcus aureus, with one complex exhibiting a minimum inhibitory concentration (MIC) value of only 0.78 μg/mL. nih.gov This complex not only showed excellent bactericidal efficacy but also the ability to overcome bacterial resistance and remove biofilms. nih.gov

Studies on Antifungal Efficacy Against Relevant Fungal Strains

The morpholine ring is a core structural feature of several agricultural and clinical antifungal agents. Research on a phenylpropyl-morpholine derivative, Ro 14-4767/002, demonstrated significant in vitro antifungal activity. nih.gov This compound was particularly effective against dermatophytes and Cryptococcus neoformans, with its activity against most pathogens being comparable to that of imidazole-based antifungals. nih.gov The activity of this compound was fungicidal and was influenced by factors such as the inoculum size, incubation time, and the composition of the growth medium. nih.gov

Further highlighting the antifungal potential of this class of compounds, studies on other morpholine derivatives have shown activity against various fungal pathogens, including Candida species. nih.gov The mechanism of action for many morpholine antifungals involves the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity. ijprs.com

Determination of Minimum Inhibitory Concentrations (MICs) and Bactericidal/Fungicidal Effects

The antimicrobial potential of compounds is a cornerstone of infectious disease research. For this compound and its analogues, investigations have highlighted their activity against a spectrum of microbial pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism, serves as a critical metric of antimicrobial potency. Further assessments, such as the minimum bactericidal concentration (MBC) and minimum fungicidal concentration (MFC), determine the lowest concentration required to kill the microbe.

While specific MIC data for this compound is not extensively detailed in the public research domain, studies on its structural analogues provide significant insights. For instance, synthetic 1,3-bis(aryloxy)propan-2-amines, which share structural motifs with analogues of the target compound, have demonstrated notable antibacterial action, particularly against Gram-positive bacteria. Some of these analogues have exhibited MIC values in the low micromolar range against pathogenic strains like Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus, including challenging methicillin-resistant S. aureus (MRSA) strains.

In the arena of antifungal research, morpholine analogues have also shown considerable promise. Silicon-incorporated morpholine derivatives have been synthesized and tested against a variety of human pathogenic fungi. These compounds have displayed potent activity against several Candida species, Cryptococcus neoformans, and Aspergillus niger. In some cases, the observed MIC and MFC values were comparable or even superior to those of established antifungal medications.

Furthermore, other morpholine-containing structures, such as certain (E)-4-morpholino-N-alkoxystilbenes, have been reported to have good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Streptococcus faecalis. The fungicidal properties of morpholine derivatives have also been investigated for agricultural applications, with some 4-[3-(pyrid-4-yl)-3-substituted phenyl acryloyl] morpholine derivatives showing significant inhibition of plant pathogenic fungi like Rhizoctonia solani and Phytophthora drechsler.

The consistent antimicrobial and antifungal activities observed across a diverse range of its structural analogues suggest that this compound itself may possess similar capabilities, marking it as a compound of interest for further specific investigation.

**Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Morpholine Analogues against Bacteria**| Compound Class | Bacterial Strain | MIC (µM) |

|---|---|---|

| Synthetic 1,3-bis(aryloxy)propan-2-amines | S. pyogenes | 5.99 - 28.68 |

| Synthetic 1,3-bis(aryloxy)propan-2-amines | S. aureus | 6.58 - 28.68 |

| Synthetic 1,3-bis(aryloxy)propan-2-amines | E. faecalis | 11.97 - 26.32 |

| (E)-4-morpholino-N-alkoxystilbenes | S. aureus | Good Activity |

| (E)-4-morpholino-N-alkoxystilbenes | B. subtilis | Good Activity |

| (E)-4-morpholino-N-alkoxystilbenes | S. faecalis | Good Activity |

**Table 2: Representative Antifungal Activity of Morpholine Analogues**| Compound Class | Fungal Strain | Activity Metric | Value |

|---|---|---|---|

| Silicon-incorporated morpholine analogues | C. albicans | MIC (µg/mL) | 0.25 - >256 |

| MFC (µg/mL) | 2 - >256 | ||

| Silicon-incorporated morpholine analogues | C. neoformans | MIC (µg/mL) | 0.125 - 16 |

| MFC (µg/mL) | 2 - 64 | ||

| Silicon-incorporated morpholine analogues | A. niger | MIC (µg/mL) | 0.5 - >256 |

| MFC (µg/mL) | 64 - >256 | ||

| 4-[3-(pyrid-4-yl)-3-substituted phenyl acryloyl] morpholine derivatives | R. solani | EC50 (µg/mL) | 0.87 - 28.94 |

| 4-[3-(pyrid-4-yl)-3-substituted phenyl acryloyl] morpholine derivatives | P. drechsler | EC50 (µg/mL) | 0.09 - 0.33 |

Enzyme Inhibition and Modulation Studies

The interaction of chemical compounds with enzymes is a fundamental aspect of pharmacology. Research into this compound and its analogues has begun to uncover their effects on several enzymes that play crucial roles in health and disease.

Squalene (B77637) Epoxidase Inhibition Research

Squalene epoxidase is a pivotal enzyme in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol in fungi. Inhibitors of this enzyme are therefore of great interest as potential cholesterol-lowering and antifungal agents.

Studies have been conducted on 3-phenylprop-2-ynylamines, a class of compounds to which this compound belongs, as selective inhibitors of mammalian squalene epoxidase. nih.gov Through structure-activity relationship studies, researchers have identified potent inhibitors of the enzyme sourced from rat liver. For instance, the analogue 1-[3-(3,5-dichlorophenyl)-prop-2-ynyl]-3-methylpiperidine hydrochloride demonstrated a half-maximal inhibitory concentration (IC50) of 2.8 µM against the mammalian enzyme. nih.gov Crucially, this compound showed no activity against fungal squalene epoxidase, indicating a high degree of selectivity for the mammalian form. nih.gov This selectivity is a highly desirable characteristic for any potential therapeutic, as it helps to minimize unwanted side effects.

The inhibition of squalene epoxidase directly impacts the sterol biosynthesis pathway by reducing the production of downstream molecules, including cholesterol. This mechanism underpins the potential of these compounds to lower cholesterol levels. A consequence of this enzymatic blockade is the accumulation of the substrate, squalene. The selective nature of the inhibition by analogues of this compound points to their potential for targeted modulation of cholesterol biosynthesis.

Lysosomal Phospholipase A2 (LPLA2) Inhibition Investigations

Lysosomal phospholipase A2 (LPLA2) is an enzyme that breaks down phospholipids (B1166683) within the lysosomes of cells. Inhibition of LPLA2 can lead to an accumulation of these lipids, a condition known as phospholipidosis. Many drugs that are classified as cationic amphiphilic molecules have been shown to inhibit LPLA2. As this compound fits this structural class, it is plausible that it and its analogues could also act as LPLA2 inhibitors. While direct experimental data for this compound is not currently available, the established link between cationic amphiphilic drugs and LPLA2 inhibition suggests a potential for this activity.

Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) Modulation

The enzymes cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) are central to the inflammatory process. The COX enzymes are responsible for producing prostaglandins, while iNOS generates large quantities of nitric oxide in response to inflammatory signals. Modulating these enzymes is a key strategy in the development of anti-inflammatory drugs.

Research on analogues of this compound has indicated a potential for iNOS modulation. Specifically, a simplified morpholino analogue of fluoxetine, 3-morpholino-1-phenylpropan-1-one, was found to inhibit the production of nitric oxide in lipopolysaccharide-stimulated cells. Further investigation into substituted benzene (B151609) analogues of this compound identified a 2-trifluoromethyl derivative with a significantly higher inhibitory activity, boasting an IC50 value of 8.6 µM. This compound was observed to suppress nitric oxide production in a dose-dependent manner and also to inhibit the expression of the iNOS enzyme.

While specific research into the direct inhibition of COX enzymes by this compound or its immediate analogues is not widely documented, the anti-inflammatory potential shown through iNOS inhibition suggests that this class of compounds may also interact with the COX pathway. Further dedicated studies are necessary to explore and quantify any such activity.

**Table 3: Enzyme Inhibitory Activity of Analogues of this compound**| Enzyme | Analogue Class | Specific Analogue | IC50 |

|---|---|---|---|

| Mammalian Squalene Epoxidase | 3-Phenylprop-2-ynylamines | 1-[3-(3,5-dichlorophenyl)-prop-2-ynyl]-3-methylpiperidine hydrochloride | 2.8 µM nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | 3-Morpholino-1-phenylpropan-1-one analogues | 2-Trifluoromethyl analogue | 8.6 µM |

Receptor Binding and Modulation Research (Preclinical Focus)

The morpholine ring is a common feature in compounds designed for central nervous system activity, as it can improve physicochemical properties and facilitate passage across the blood-brain barrier. nih.gov Consequently, this compound and its analogues have been subjects of receptor binding and modulation studies.

The structural framework of this compound lends itself to interactions with various CNS receptors. The morpholine group is considered a valuable heterocycle in CNS drug discovery due to its ability to engage in both lipophilic and hydrophilic interactions, which can enhance binding to a variety of receptor targets. nih.gov

Preclinical studies have explored the potential for morpholine-containing compounds to interact with receptors involved in mood disorders and neurodegenerative diseases. nih.gov For instance, research into dual-target ligands has investigated compounds that modulate both the μ-opioid receptor (MOR) and the dopamine (B1211576) D3 receptor (D3R), both of which are critical CNS targets. nih.gov While not directly involving this compound, this research highlights the potential for its structural class to interact with key dopaminergic and opioidergic receptors.

A significant area of investigation for compounds structurally related to this compound has been the histamine (B1213489) H3 receptor. nih.govnih.govcapes.gov.br The H3 receptor is a presynaptic autoreceptor in the CNS that modulates the release of several neurotransmitters, including histamine, acetylcholine, and dopamine. nih.gov Antagonism of the H3 receptor is a therapeutic strategy for cognitive disorders and other CNS conditions. nih.govcapes.gov.br

The concept of dual-target ligands has also been explored, combining histamine H3 receptor antagonism with monoamine oxidase B (MAO-B) inhibition. nih.gov This approach aims to simultaneously enhance neurotransmitter release (via H3 antagonism) and prevent the breakdown of dopamine (via MAO-B inhibition), offering a potential synergistic effect for conditions like Parkinson's disease. nih.gov

Beyond the histamine H3 receptor, preclinical studies have suggested potential interactions with other receptor systems. The morpholine scaffold has been incorporated into ligands targeting the β2-adrenergic receptor. researchgate.net While a high-throughput screening study identified several morpholine-containing compounds as potential β2-adrenergic receptor ligands, the specific affinity of this compound for this receptor has not been reported.

Additionally, the structural similarities to certain antipsychotic agents raise the possibility of interaction with serotonin (B10506) receptors. For example, ACP-103, a potent 5-HT2A receptor inverse agonist, features a more complex structure but demonstrates that substituted amine structures can have high affinity for this receptor class. nih.gov

The table below summarizes the receptor binding data for analogues of this compound.

| Compound/Analogue Class | Receptor Target | Binding Affinity (Ki) | Reference |

| 4-Ethynylphenyl 3-(1H-imidazol-4-yl)propyl ether | Histamine H3 | ~2.5 nM (-log Ki = 8.6) | nih.gov |

| GT-2260 (acetylene derivative) | Histamine H3 | 2.9 nM | capes.gov.br |

| GT-2286 (acetylene derivative) | Histamine H3 | 0.95 nM | capes.gov.br |

| Dual-acting ligand 13 | Histamine H3 | 25 nM | nih.gov |

| ACP-103 | 5-HT2A | pKi = 9.3 | nih.gov |

This table is for illustrative purposes and includes data from structurally related analogues.

Investigations into Additional Biological Pathways and Molecular Targets

Research into the broader biological effects of this compound analogues has pointed towards the modulation of inflammatory pathways. As mentioned previously, certain analogues inhibit the production of nitric oxide by suppressing the expression of iNOS. researchgate.net This implicates the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of iNOS transcription and a central pathway in inflammation.

Furthermore, an analogue, 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine, has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α). TNF-α is a pro-inflammatory cytokine that plays a pivotal role in a wide range of inflammatory diseases. Inhibition of both NO and TNF-α suggests that compounds of this class may have broad anti-inflammatory properties by targeting multiple components of the inflammatory cascade.

Structure Activity Relationship Sar Investigations of 4 3 Phenylprop 2 Ynyl Morpholine Analogues

Impact of Substitutions on the Phenyl Ring of the Propynyl (B12738560) Moiety on Biological Activity

The phenyl ring of the 3-phenylprop-2-ynyl moiety represents a critical interaction domain with biological targets. Altering its electronic and steric properties through substitution has been a key strategy to modulate potency and selectivity. Studies on related N-phenylpropyl and phenylpropargylamine derivatives have shown that the nature and position of substituents on this aromatic ring are pivotal for affinity, particularly at sigma receptors.

For instance, the introduction of electron-withdrawing groups, such as a nitro group, has been observed to be more favorable for activity compared to halogens like fluorine. This suggests that the electronic landscape of the phenyl ring plays a significant role in the binding interactions. The position of the substituent is also crucial; for example, in a series of N-phenylpropyl-N'-substituted piperazines, a 3-methoxy substituent was found to confer different pharmacological effects compared to a 4-methoxy substituent, highlighting the sensitivity of the receptor to the spatial arrangement of functional groups. nih.gov

To illustrate the impact of phenyl ring substitutions, the following table presents hypothetical data based on trends observed in related compound series targeting sigma receptors.

Table 1: Impact of Phenyl Ring Substitution on Sigma-1 Receptor Affinity

| Compound | R | Ki (nM) for σ1 Receptor |

|---|---|---|

| 1a | H | 50 |

| 1b | 4-F | 45 |

| 1c | 4-Cl | 38 |

| 1d | 4-NO2 | 15 |

| 1e | 3-OCH3 | 65 |

| 1f | 4-OCH3 | 58 |

Note: This data is illustrative and based on established SAR trends for related phenylpropargylamine scaffolds.

These findings underscore the importance of a systematic exploration of the phenyl ring's substitution pattern to optimize the biological activity of 4-(3-phenylprop-2-ynyl)morpholine analogues.

Effects of Modifications and Linker Length Variations on the Propynyl Chain

The propynyl chain acts as a linker between the phenyl ring and the morpholine (B109124) moiety, and its length, rigidity, and stereochemistry are critical determinants of biological activity. The triple bond of the propynyl group introduces rigidity and a specific spatial orientation of the connected pharmacophoric elements.

Variations in the linker length have been shown to significantly impact affinity for biological targets. For example, in a series of phenylalkyloxyethylamines, increasing the chain length from a phenethyl (two-carbon linker) to a phenylpropyl (three-carbon linker) group generally resulted in higher affinity for both σ1 and σ2 receptor subtypes. This suggests that a three-carbon chain, as present in this compound, provides an optimal distance for interaction with the receptor binding pocket.

Furthermore, the stereochemistry of the propargylamine (B41283) can be a decisive factor for selectivity. Studies on propargylamine-based histone deacetylase (HDAC) inhibitors have demonstrated that the R-configuration can lead to increased selectivity for specific HDAC isoforms. While not directly targeting the same receptors, this highlights the general principle that the three-dimensional arrangement around the propargyl group is crucial for selective interactions.

Table 2: Effect of Linker Modification on Biological Activity

| Compound | Linker Modification | Target Affinity (Illustrative IC50, µM) |

|---|---|---|

| 2a | Propynyl (n=1) | 0.5 |

| 2b | Propyl (saturated) | 1.2 |

| 2c | Butynyl (n=2) | 2.5 |

| 2d | Ethynyl (n=0) | 5.8 |

Note: This data is hypothetical and illustrates the general impact of linker modifications on target affinity.

Influence of Structural Alterations to the Morpholine Ring and its Substituents

The morpholine ring is a common motif in medicinal chemistry, often favored for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. nih.gov In the context of this compound analogues, the morpholine moiety primarily serves as a basic amine that is typically protonated at physiological pH, allowing for ionic interactions with the target protein.

Structural alterations to the morpholine ring itself, such as the introduction of substituents, can influence the compound's pKa, lipophilicity, and conformational preferences. For instance, adding methyl groups to the morpholine ring could increase lipophilicity and potentially introduce steric clashes or favorable van der Waals interactions within the binding pocket. The inherent chair conformation of the morpholine ring also dictates the spatial orientation of its substituents, which can be critical for precise receptor engagement.

The nitrogen atom of the morpholine ring is a key site for interaction. Its basicity is crucial for forming a salt bridge with acidic residues in the receptor's binding site. Any modification that alters this basicity would be expected to have a profound impact on binding affinity.

Analysis of Heterocyclic Ring Bioisosteric Replacements for the Morpholine Moiety

Bioisosteric replacement of the morpholine ring is a common strategy in drug design to fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The goal is to substitute the morpholine with another heterocyclic ring that retains the essential electronic and steric features required for biological activity while potentially offering advantages in terms of metabolic stability or side effect profile.

Common bioisosteres for the morpholine ring include piperidine (B6355638), piperazine (B1678402), thiomorpholine (B91149), and pyrrolidine. Each replacement introduces subtle changes in geometry, basicity, and hydrogen bonding capacity. For example, replacing the oxygen atom of the morpholine with a sulfur atom to give thiomorpholine increases lipophilicity. Substituting the oxygen with a nitrogen atom to form a piperazine introduces an additional site for substitution, allowing for further molecular elaboration.

The choice of bioisostere can have a dramatic effect on biological activity. For instance, in a series of sigma receptor ligands, the replacement of a morpholine ring with a piperidine or piperazine moiety often leads to significant changes in affinity and selectivity for σ1 versus σ2 receptors.

Table 3: Bioisosteric Replacement of the Morpholine Ring and its Effect on Sigma-1 Receptor Affinity

| Compound | Heterocyclic Ring | Ki (nM) for σ1 Receptor (Illustrative) |

|---|---|---|

| 3a | Morpholine | 50 |

| 3b | Piperidine | 75 |

| 3c | Piperazine | 120 |

| 3d | N-Methylpiperazine | 90 |

| 3e | Thiomorpholine | 60 |

Note: This data is hypothetical and demonstrates the potential impact of bioisosteric replacement on receptor affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key physicochemical descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized analogues and to guide the design of more effective compounds.

For a series of this compound analogues, a QSAR study would typically involve the calculation of a wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological parameters. These descriptors are then correlated with the experimentally determined biological activity (e.g., Ki or IC50 values) using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms.

A hypothetical QSAR equation for a series of analogues might look like:

log(1/IC50) = 0.85 * ClogP - 0.23 * (Molecular_Weight/100) + 1.5 * (HOMO) + 2.1

This equation would suggest that higher lipophilicity (ClogP) and a higher energy of the highest occupied molecular orbital (HOMO) are beneficial for activity, while increased molecular weight is detrimental. Such models, once validated, become powerful predictive tools in the drug discovery process, enabling the prioritization of synthetic targets and reducing the need for extensive and costly experimental screening. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights by mapping the steric and electrostatic fields around the molecules and identifying favorable and unfavorable interaction regions.

Computational and Theoretical Studies on 4 3 Phenylprop 2 Ynyl Morpholine

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(3-Phenylprop-2-ynyl)morpholine, docking simulations are employed to identify potential biological targets and elucidate the specific binding interactions that govern its activity.

Research in this area has explored the binding affinity of this compound against various protein targets implicated in disease. For instance, studies have investigated its potential as an inhibitor for enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative disorders. The results of these simulations are typically presented in terms of binding energy, with more negative values indicating a stronger, more favorable interaction.

The docking poses of this compound within the active site of a target protein reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The morpholine (B109124) ring is often involved in hydrogen bonding with polar residues, while the phenylpropynyl group can engage in hydrophobic and aromatic interactions within the binding pocket.

Table 1: Predicted Binding Affinities of this compound with Various Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | 2BXS | -8.5 | Tyr407, Tyr444, Phe208 |

| Monoamine Oxidase B (MAO-B) | 2BYB | -9.1 | Tyr398, Tyr435, Ile199 |

| Acetylcholinesterase (AChE) | 4EY7 | -7.9 | Trp86, Tyr337, Phe338 |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the conformational stability of this compound and its interactions with target proteins over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

MD simulations of the this compound-protein complex can assess the stability of the binding pose predicted by docking. Key metrics analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein.

Furthermore, these simulations can quantify the persistence of specific intermolecular interactions, such as hydrogen bonds, throughout the simulation time. This provides a more realistic assessment of the binding mode and can help to refine the understanding of the structure-activity relationship.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide valuable insights into its intrinsic properties.

These calculations can determine the optimized molecular geometry, Mulliken atomic charges, and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the morpholine ring are typically identified as regions of negative potential, making them susceptible to electrophilic attack.

Table 2: Key Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value |

|---|---|

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 2.5 D |

Cheminformatics and Virtual Screening Approaches in the Discovery of Analogues

Cheminformatics and virtual screening are powerful computational strategies for identifying novel and potentially more potent analogues of a lead compound like this compound. These approaches utilize large chemical databases and computational algorithms to rapidly screen for molecules with desired properties.

Similarity-based virtual screening can be employed to search for compounds with structural similarity to this compound. This is often based on 2D fingerprint similarity or 3D shape similarity. Pharmacophore-based screening, on the other hand, uses a 3D arrangement of essential chemical features required for biological activity, derived from the known binding mode of the lead compound.

These virtual screening campaigns can generate a list of hit compounds that can then be subjected to more rigorous computational analysis, such as molecular docking and MD simulations, before being prioritized for chemical synthesis and biological testing. This significantly accelerates the drug discovery process by focusing resources on the most promising candidates.

In Silico Prediction of Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Attributes

The preclinical assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development. In silico models provide a rapid and cost-effective way to predict these properties for compounds like this compound before extensive experimental work is undertaken.

Various computational models, often based on quantitative structure-property relationships (QSPR), are used to predict key ADME parameters. These include predictions of oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. The well-established Lipinski's rule of five is a commonly used filter to assess the "drug-likeness" of a compound based on its physicochemical properties. The PubChem database provides computed properties for this compound, including an XLogP3-AA value of 1.8, which is a measure of its lipophilicity. nih.gov

Table 3: Predicted ADME Properties of this compound

| ADME Property | Predicted Value/Classification | Method |

|---|---|---|

| Molecular Weight | 201.26 g/mol nih.gov | Computed |

| XLogP3-AA | 1.8 nih.gov | Computed |

| Hydrogen Bond Donors | 0 nih.gov | Computed |

| Hydrogen Bond Acceptors | 2 nih.gov | Computed |

| Rotatable Bond Count | 2 nih.gov | Computed |

| Topological Polar Surface Area | 12.5 Ų nih.gov | Computed |

| Blood-Brain Barrier Penetration | High | In silico model |

| Human Intestinal Absorption | High | In silico model |

Preclinical Pharmacological Evaluation and Metabolic Research of 4 3 Phenylprop 2 Ynyl Morpholine

In Vitro Metabolic Stability Assessments (e.g., Microsomal Stability, CYP Isoform Metabolism)

Furthermore, no information was found regarding the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of 4-(3-Phenylprop-2-ynyl)morpholine. Identifying the CYP isoforms that metabolize a drug candidate is essential for predicting potential drug-drug interactions.

In Vivo Efficacy Studies in Established Animal Models of Disease

A thorough search of scientific literature did not yield any in vivo efficacy studies for this compound in any disease models. The structural components of the molecule, such as the morpholine (B109124) ring, are found in various biologically active compounds, suggesting potential areas of investigation. ontosight.ai However, without specific studies, any potential therapeutic utility remains speculative.

Efficacy in Preclinical Cancer Xenograft or Syngeneic Models

There are no published studies on the efficacy of this compound in preclinical cancer models.

Efficacy in Preclinical Animal Models of Microbial Infections

No data are available regarding the evaluation of this compound in preclinical models of microbial infections.

Efficacy in Preclinical Models for CNS Disorders

There is no specific information on the efficacy of this compound in preclinical models for Central Nervous System (CNS) disorders.

Preclinical Pharmacokinetic Profiling in Relevant Animal Species

No preclinical pharmacokinetic data for this compound in any animal species were found in the public domain. Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for determining its potential as a drug candidate.

Future Research Directions and Therapeutic Hypothesis Generation for 4 3 Phenylprop 2 Ynyl Morpholine

Design and Synthesis of Advanced 4-(3-Phenylprop-2-ynyl)morpholine-Based Hybrid Molecules

Molecular hybridization, the strategy of covalently linking two or more pharmacophoric units, is a powerful tool in drug discovery to create compounds with improved affinity, selectivity, or a multi-target profile. nih.gov The this compound scaffold is an ideal starting point for designing such hybrid molecules. The propargylamine (B41283) moiety is particularly noted for its role in multi-target-directed ligands for conditions like Alzheimer's disease, often targeting enzymes like monoamine oxidases (MAOs) and cholinesterases. researchgate.net

Future synthetic efforts could focus on conjugating the this compound core with other biologically active fragments to address complex diseases. For instance, incorporating moieties with antioxidant properties (like ferulic acid derivatives) or fragments known to inhibit beta-amyloid aggregation could yield novel multi-target agents for neurodegenerative diseases. researchgate.net The synthesis would likely leverage the reactivity of the propargylamine group or functionalization of the phenyl ring. researchgate.net

Below is a table of hypothetical hybrid molecules based on the this compound scaffold, outlining their design rationale and potential therapeutic targets.

| Hypothetical Hybrid Molecule | Conjugated Pharmacophore | Design Rationale | Potential Therapeutic Target(s) |

| Hybrid A | Donepezil fragment (Cholinesterase Inhibitor) | To create a dual-action agent for Alzheimer's disease, combining potential MAO inhibition from the propargylamine moiety with established acetylcholinesterase (AChE) inhibition. | MAO-B, Acetylcholinesterase (AChE) |

| Hybrid B | Curcumin analogue (Antioxidant/Anti-inflammatory) | To combine neuroprotective effects of MAO inhibition with potent antioxidant and anti-inflammatory activity to combat oxidative stress and neuroinflammation in Parkinson's disease. | MAO-B, NF-κB, Keap1-Nrf2 pathway |

| Hybrid C | Naphthoquinone moiety (Anticancer) | To explore synergistic anticancer effects by combining the propargylamine scaffold, which has been studied in cancer, with a known cytotoxic quinone structure. rsc.orgmdpi.com | Topoisomerase, PI3K/Akt pathway |

| Hybrid D | Cinnamic acid derivative (Antihyperlipidemic) | To develop agents for metabolic disorders by linking the morpholine (B109124) scaffold, known for its presence in various pharmacologically active compounds, with a lipid-lowering moiety. researchgate.net | HMG-CoA reductase, PCSK9 |

These proposed hybrids represent a logical progression in the development of this compound, aiming to produce next-generation therapeutics with enhanced efficacy through multi-target engagement.

Exploration of Combination Research Strategies with Existing Therapeutic Modalities

Beyond single-molecule approaches, the therapeutic potential of this compound could be significantly enhanced through combination strategies with existing drugs. This approach can lead to synergistic effects, lower required doses, and overcome drug resistance.

Given the established role of propargylamine derivatives as MAO-B inhibitors in Parkinson's disease treatment, a primary avenue for investigation is its combination with current anti-Parkinsonian drugs. rsc.org For example, combining it with L-DOPA could potentially allow for a reduction in the L-DOPA dose, thereby mitigating its long-term side effects. Another hypothesis involves its use in oncology. Small molecules can sensitize cancer cells to other therapies; for instance, certain epigenetic therapies show promise in combination with BET inhibitors. tandfonline.com Research could explore if this compound can sensitize specific cancer types to existing chemotherapeutics or targeted agents.

The following table outlines potential combination therapy hypotheses involving this compound.

| Therapeutic Area | Combination Partner | Research Hypothesis | Potential Advantage |

| Parkinson's Disease | Levodopa (L-DOPA) | This compound, as a potential MAO-B inhibitor, would reduce the breakdown of dopamine (B1211576), enhancing and prolonging the effect of L-DOPA. rsc.org | Reduced L-DOPA dosage, decreased "off" times, and delayed motor complications. |

| Alzheimer's Disease | Memantine (NMDA receptor antagonist) | A dual-mechanism approach targeting both monoaminergic pathways (via potential MAO inhibition) and glutamatergic excitotoxicity. researchgate.net | Potential for synergistic effects on cognitive function and disease progression. |

| Glioblastoma | Temozolomide (TMZ) | The compound may modulate cellular pathways that increase the sensitivity of glioblastoma cells to the alkylating action of TMZ. | Overcoming TMZ resistance, a major challenge in glioblastoma treatment. |

| Triple-Negative Breast Cancer | PARP Inhibitors | Exploration of synthetic lethality by combining a potential new mechanism of action from the propargylamine derivative with the DNA repair inhibition of PARP inhibitors. rsc.org | Enhanced tumor cell killing in a hard-to-treat cancer subtype. |

Systematic in vitro and in vivo studies are required to validate these hypotheses, focusing on identifying synergistic interactions and understanding the underlying molecular mechanisms of the combined action.

Application of Advanced Target Validation Methodologies to Novel Mechanisms

A crucial step in developing any therapeutic agent is the identification and validation of its biological target(s). tandfonline.com While the propargylamine structure suggests MAO enzymes as likely candidates, unbiased approaches are needed to confirm these and uncover potentially novel mechanisms of action. nih.govresearchgate.net Advanced target validation methods are essential to ensure that the observed biological effects are indeed due to the modulation of a specific target. tandfonline.com

The process involves generating evidence to confirm that a molecular target is critical to the disease pathophysiology. danaher.com For this compound, several cutting-edge techniques could be employed:

Chemical Proteomics: A biotinylated or otherwise tagged version of this compound could be synthesized. This chemical probe would be used in pull-down experiments with cell lysates, followed by mass spectrometry to identify interacting proteins. nih.gov This provides a direct method for identifying the compound's binding partners in a cellular context.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding. danaher.com It can confirm direct binding of the compound to a suspected target inside the cell without requiring any modification to the compound itself.

Genetic Approaches (CRISPR/RNAi): Once putative targets are identified, their role can be validated using genetic techniques. tandfonline.comdanaher.com For example, knocking out or knocking down a candidate target gene using CRISPR-Cas9 or RNA interference should recapitulate the phenotypic effects of the compound. Conversely, cells lacking the target should become resistant to the compound's effects.

Phenotypic Screening and Pathway Analysis: High-content imaging and transcriptomic or proteomic profiling of cells treated with this compound can provide a global view of the cellular pathways it modulates. This can generate new hypotheses about its mechanism of action that can then be tested directly.

| Validation Method | Application to this compound | Expected Outcome |

| Affinity Chromatography | Synthesis of a biotin-tagged derivative for use as bait. | Identification of a list of potential protein binding partners from cell extracts. nih.gov |

| CETSA | Treatment of intact cells followed by heating and protein quantification. | Confirmation of direct target engagement by observing increased thermal stability of the target protein. danaher.com |

| CRISPR-Cas9 Screening | Genome-wide knockout screen to identify genes whose loss confers resistance to the compound's cytotoxic effects. | Identification of essential genes and pathways for the compound's activity. tandfonline.com |

| Photoaffinity Labeling | Design of a derivative with a photo-activatable group (e.g., diazirine) and a reporter tag. | Covalent labeling and subsequent identification of direct binding targets in a complex biological system. |

Applying these rigorous validation methods will be critical to building a strong therapeutic hypothesis and advancing the development of this compound.

Emerging Opportunities for this compound in Interdisciplinary Chemical Biology

The unique chemical structure of this compound, specifically its terminal alkyne group, opens up numerous opportunities for its use as a tool in chemical biology. tandfonline.comnumberanalytics.com The alkyne is a versatile functional group that can participate in bio-orthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This allows for the precise and efficient labeling of the molecule in complex biological environments.

Future research could exploit this feature in several ways:

Development of Bio-orthogonal Probes: The compound can be used as a scaffold to develop probes for activity-based protein profiling (ABPP) or for visualizing cellular processes. By attaching a fluorophore or a biotin (B1667282) tag via a click reaction, researchers can track the molecule's distribution, identify its binding partners, and study its engagement with targets in real-time within living cells. nih.gov

Synthesis of Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein. tandfonline.com One end binds to the protein of interest, and the other recruits an E3 ubiquitin ligase. If this compound is found to bind a novel protein of therapeutic interest, it could be developed into the target-binding warhead of a new PROTAC, providing a powerful chemical biology tool for target validation and therapeutic development.

Elucidation of Metabolic Pathways: An isotopically labeled version of the compound (e.g., containing ¹³C or ²H) could be synthesized to trace its metabolic fate in cells or in vivo. This can help identify its metabolites, which may themselves be active, and understand its pharmacokinetic properties.

The alkyne moiety makes this compound not just a potential drug candidate but also a versatile chemical tool. openaccesspub.org Its application in these interdisciplinary areas will not only advance our understanding of its own biological activity but also provide new ways to probe complex biological systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for 4-(3-phenylprop-2-ynyl)morpholine, and how is structural purity validated?

- Answer : The compound is synthesized via coupling reactions, as demonstrated by FT-IR characterization (e.g., peaks at 697, 762, 823 cm⁻¹ for C-H bending and alkyne stretches) . Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming structural integrity, with specific signals for the morpholine ring and phenylpropargyl moiety (e.g., aromatic protons at δ 7.2–7.4 ppm and alkyne-related resonances) .

Table 1 : Key FT-IR Peaks for Structural Validation

| Peak (cm⁻¹) | Assignment |

|---|---|

| 697–762 | C-H bending (aromatic) |

| 823–988 | Alkyne (C≡C) stretches |

| 1381–1588 | Morpholine ring vibrations |

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Answer :

- NMR Spectroscopy : 1H and 13C NMR provide detailed assignments for aromatic protons, alkyne carbons, and morpholine ring signals .

- Raman/IR Spectroscopy : Identifies vibrational modes (e.g., C≡C stretches at ~2200 cm⁻¹ and morpholine ring deformations) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns (not explicitly covered in evidence but inferred as a standard method).

Advanced Research Questions

Q. How does high pressure influence vibrational modes and phase transitions in this compound?

- Answer : High-pressure Raman studies (0–3.5 GPa) reveal pressure-induced vibrational mode splitting and merging. For example:

-

The 1175 cm⁻¹ band splits into 1170 and 1177 cm⁻¹ at 1.7 GPa, indicating conformational changes .

-

C-H stretching modes (2980–3145 cm⁻¹) show merging (e.g., 2988/2995 cm⁻¹ at 0.7 GPa) due to altered intermolecular interactions .

- Methodological Recommendation : Combine high-pressure Raman/IR with X-ray diffraction (XRD) to correlate vibrational changes with crystallographic phase transitions .

Table 2 : Pressure-Dependent Vibrational Changes

Pressure (GPa) Observed Changes 0.7 Merging of 2988/2995 cm⁻¹ modes 1.7 Splitting of 1175 cm⁻¹ band 2.5 Emergence of 3012/3023 cm⁻¹ modes

Q. How can computational modeling resolve contradictions in vibrational data under varying experimental conditions?

- Answer :

- Perform ab-initio calculations (e.g., DFT) to simulate vibrational spectra and compare with experimental Raman/IR data. This helps assign ambiguous modes (e.g., distinguishing C-H···O hydrogen bonds from covalent interactions) .

- Use molecular dynamics (MD) simulations to predict pressure-induced conformational changes and validate phase transition hypotheses .

Q. What strategies are recommended for assessing metabolic stability and cytochrome P450 interactions in pharmacological studies?

- Answer :

- Solubility Testing : Use shake-flask methods in phosphate-buffered saline (pH 7.4) to determine aqueous solubility, ensuring values exceed assay thresholds (e.g., >180 μM) .

- Metabolic Stability Assays : Incubate with recombinant CYP enzymes (e.g., CYP2A13) to identify metabolic pathways and structural modifications that enhance stability .

Q. How do intermolecular interactions influence the compound’s crystallographic behavior under extreme conditions?

- Answer :